molecular formula C7H11BrN2O4 B043376 (RS)-AMPA hydrobromide CAS No. 171259-81-7

(RS)-AMPA hydrobromide

Cat. No.: B043376
CAS No.: 171259-81-7
M. Wt: 267.08 g/mol
InChI Key: KUAHVIUZGLGASU-UHFFFAOYSA-N
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Description

(RS)-AMPA hydrobromide is a chemical compound known for its role as an agonist for the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic transmission and plasticity in the central nervous system. The compound is often used in scientific research to study the functions and mechanisms of these receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (RS)-AMPA hydrobromide typically involves the reaction of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid with hydrobromic acid. The process can be summarized as follows:

    Starting Materials: Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid and hydrobromic acid.

    Reaction Conditions: The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the formation of the hydrobromide salt.

    Purification: The product is then purified through crystallization or other suitable methods to obtain this compound in its pure form.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid are reacted with hydrobromic acid in industrial reactors.

    Optimization: Reaction conditions are optimized for yield and purity, including temperature control, concentration of reactants, and reaction time.

    Purification and Quality Control: The product is purified using industrial-scale crystallization and filtration techniques, followed by rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions: (RS)-AMPA hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

(RS)-AMPA hydrobromide has a wide range of applications in scientific research, including:

    Neuroscience: It is used to study the function and regulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in the brain, which are involved in synaptic transmission and plasticity.

    Pharmacology: The compound is employed in drug development and testing to evaluate the effects of potential therapeutic agents on alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor activity.

    Toxicology: Researchers use this compound to investigate the toxic effects of excessive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor activation, which can lead to neurodegenerative conditions.

    Biochemistry: It serves as a tool to study the biochemical pathways and molecular mechanisms associated with alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor signaling.

Mechanism of Action

(RS)-AMPA hydrobromide exerts its effects by binding to and activating alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. These receptors are ligand-gated ion channels that, upon activation, allow the influx of sodium and calcium ions into the neuron, leading to depolarization and the initiation of an excitatory postsynaptic potential. The activation of these receptors is crucial for synaptic transmission and plasticity, playing a significant role in learning and memory processes.

Comparison with Similar Compounds

    Kainic Acid: Another agonist for ionotropic glutamate receptors, specifically kainate receptors.

    N-Methyl-D-Aspartic Acid: An agonist for N-methyl-D-aspartate receptors, another type of ionotropic glutamate receptor.

    Quisqualic Acid: An agonist for both alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid and metabotropic glutamate receptors.

Uniqueness: (RS)-AMPA hydrobromide is unique in its selective activation of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, making it a valuable tool for studying these specific receptors without affecting other types of glutamate receptors. This selectivity allows for more precise investigations into the roles and mechanisms of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in various physiological and pathological processes.

Properties

IUPAC Name

2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4.BrH/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAHVIUZGLGASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NO1)CC(C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017723
Record name 4-Isoxazolepropanoic acid, α-amino-2,3-dihydro-5-methyl-3-oxo-, monohydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171259-81-7
Record name 4-Isoxazolepropanoic acid, α-amino-2,3-dihydro-5-methyl-3-oxo-, monohydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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